3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under reflux conditions in a mixture of methanol and water.
Functionalization: The trifluoromethyl group is introduced via lithiation followed by trapping with electrophiles.
Coupling with Butanoic Acid: The final step involves coupling the functionalized pyrazole with butanoic acid using standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a mixture of acetonitrile, ethanol, and water.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. Techniques such as continuous flow synthesis and distillation-based separation are employed to ensure efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid moiety, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by halogen-metal exchange.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like n-butyllithium and electrophiles are employed for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols and aldehydes are common products.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups but has a different core structure.
Uniqueness: 3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of the pyrazole ring, trifluoromethyl group, and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11F3N2O2 |
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Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-3-7(9(10,11)12)13-14(5)6(2)4-8(15)16/h3,6H,4H2,1-2H3,(H,15,16) |
InChI Key |
WWHCUHUWODIFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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